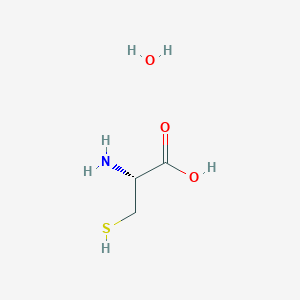

Cysteine monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

39665-15-1 |

|---|---|

Molecular Formula |

C3H9NO3S |

Molecular Weight |

139.16 |

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate |

InChI |

InChI=1S/C3H7NO2S.H2O/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H2/t2-;/m0./s1 |

InChI Key |

RIPZAYPXOPSKEE-DKWTVANSSA-N |

SMILES |

C(C(C(=O)O)N)S.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cysteine monohydrate; Cysteine hydrate; L-Cysteine, monohydrate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of L-Cysteine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine is a semi-essential sulfur-containing amino acid critical to numerous physiological processes, including protein synthesis, detoxification, and the regulation of oxidative stress. Due to the high reactivity of its thiol group, L-cysteine is readily oxidized. For stability in research and pharmaceutical applications, it is commonly available as L-cysteine hydrochloride monohydrate. This stable, water-soluble salt is a vital precursor for the synthesis of glutathione, a primary cellular antioxidant, and is a key component in various therapeutic and biotechnological applications.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of L-cysteine hydrochloride monohydrate.

Chemical Structure and Properties

L-cysteine hydrochloride monohydrate exists as a white crystalline powder or colorless crystals.[3] Its structure consists of the protonated amino acid L-cysteine, a chloride ion, and a molecule of water of hydration.

Chemical Structure:

-

IUPAC Name: (2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride[1]

-

Molecular Formula: C₃H₁₀ClNO₃S[4]

The key functional groups of L-cysteine are the α-amino group, the α-carboxylic acid group, and the thiol (-SH) side chain. The thiol group is responsible for many of cysteine's unique biological functions, including its nucleophilic and reducing properties.

Physicochemical Properties

A summary of the key physicochemical properties of L-cysteine hydrochloride monohydrate is presented in the table below.

| Property | Value | References |

| Appearance | White crystalline powder or colorless crystals | [3] |

| Melting Point | 175-176 °C | [4][5] |

| Density | 1.51 - 1.54 g/cm³ | [4][5] |

| Solubility in Water | ~650 g/L at 20 °C | [5][6] |

| pH (1% aq. solution) | 1.5 - 2.0 | [1] |

| Specific Rotation | +5.5° to +7.0° (80 g/L in 6N HCl) | [6] |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | [7] |

| Lattice Parameters | a = 19.425 Å, b = 7.115 Å, c = 5.289 Å | [7] |

Experimental Protocols

Single Crystal Growth of L-Cysteine Hydrochloride Monohydrate

High-quality single crystals are essential for definitive structural analysis by X-ray crystallography. The slow evaporation solution technique is a common and effective method for growing L-cysteine hydrochloride monohydrate crystals.[5]

Methodology:

-

Solution Preparation: Prepare a saturated solution of L-cysteine hydrochloride monohydrate in deionized water at a slightly elevated temperature (e.g., 37 °C) with continuous stirring for several hours to ensure homogeneity.[5]

-

Filtration: Filter the saturated solution using a Whatman filter paper to remove any undissolved impurities.[5]

-

Crystallization: Transfer the filtered solution into a clean beaker covered with a perforated lid (e.g., filter paper) to allow for slow evaporation of the solvent at a constant temperature.[5]

-

Crystal Harvesting: After a period of several days to weeks, well-formed single crystals will precipitate from the solution.[5] The crystals can then be harvested for further analysis. For purification, the material can be recrystallized multiple times.[5]

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Methodology:

-

Crystal Mounting: A suitable single crystal of L-cysteine hydrochloride monohydrate is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations.[8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[8]

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

Methodology for ¹H NMR:

-

Sample Preparation: Dissolve a small amount of L-cysteine hydrochloride monohydrate in a deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. The residual solvent peak is typically used as an internal reference.[9]

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns of the observed signals to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups, such as the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the S-H stretch of the thiol, and the C=O stretch of the carbonyl group.[10][11]

Signaling Pathways Involving Cysteine

Cysteine plays a pivotal role in cellular signaling, primarily through its incorporation into the antioxidant glutathione and its susceptibility to redox-dependent post-translational modifications.

Glutathione Synthesis Pathway

L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[12][13]

Caption: Glutathione synthesis pathway.

Cysteine in Redox Signaling and Oxidative Stress

Under conditions of oxidative stress, reactive oxygen species (ROS) can modify the thiol group of cysteine residues in proteins, leading to changes in protein function and the activation of signaling pathways.[4][7][14] The Keap1-Nrf2 pathway is a key regulator of the antioxidant response that is modulated by cysteine modifications.[15]

Caption: Keap1-Nrf2 pathway in oxidative stress.

Experimental Workflows

Synthesis and Purification of L-Cysteine Hydrochloride Monohydrate

The industrial production of L-cysteine hydrochloride monohydrate often involves the electrolytic reduction of L-cystine.[16][17]

Caption: Synthesis and purification workflow.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for determining the purity and concentration of L-cysteine hydrochloride monohydrate. Pre-column derivatization is often employed to enhance detection.[18]

Caption: HPLC analysis workflow.

Conclusion

L-cysteine hydrochloride monohydrate is a fundamentally important compound for research and drug development, offering a stable form of the versatile amino acid L-cysteine. Its well-defined chemical and physical properties, along with established analytical methodologies, allow for its reliable use in a multitude of applications. A thorough understanding of its structure, properties, and its role in critical biological pathways, such as glutathione synthesis and redox signaling, is essential for its effective application in the development of novel therapeutics and biotechnological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. himedialabs.com [himedialabs.com]

- 4. Posttranslational Modification of Cysteine in Redox Signaling and Oxidative Stress: Focus on S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 11. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 12. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103103554A - Production method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]

- 17. CN111118531A - Preparation method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

The Core Antioxidant Mechanisms of Cysteine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in cellular defense against oxidative stress. As a monohydrate, it serves as a stable and bioavailable source of cysteine for therapeutic and research applications. This technical guide provides an in-depth exploration of the core mechanisms through which cysteine monohydrate exerts its antioxidant effects. These mechanisms are multifaceted, involving direct scavenging of reactive oxygen species (ROS), replenishment of the master antioxidant glutathione (GSH), and modulation of critical redox-sensitive signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant efficacy, and visualizes complex biological and experimental workflows to offer a comprehensive resource for professionals in the field.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. This compound, by providing a readily available source of L-cysteine, is a key player in the cellular antioxidant defense system. Its thiol (-SH) group is highly reactive and central to its antioxidant functions. Understanding the precise mechanisms of its action is crucial for the development of novel therapeutic strategies targeting oxidative stress-related pathologies.

Core Antioxidant Mechanisms of Cysteine

The antioxidant prowess of this compound can be attributed to several interconnected mechanisms:

Direct Radical Scavenging

The sulfhydryl group of cysteine can directly donate a hydrogen atom to neutralize a wide array of free radicals, including the highly reactive hydroxyl radical (•OH).[1] This direct interaction transforms the radicals into less harmful species. The reaction with the hydroxyl radical is particularly rapid, making cysteine an effective scavenger of this damaging oxidant.[1]

Glutathione (GSH) Precursor

Cysteine is the rate-limiting amino acid in the synthesis of glutathione (γ-L-glutamyl-L-cysteinylglycine), the most abundant endogenous antioxidant in mammalian cells.[2] By supplementing with this compound, the intracellular pool of cysteine is increased, thereby boosting the synthesis of GSH.[2] Elevated GSH levels enhance the cell's capacity to neutralize ROS, detoxify xenobiotics, and regenerate other antioxidants like vitamins C and E.

Modulation of the Keap1-Nrf2 Signaling Pathway

Cysteine and its derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3] Under basal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Specific cysteine residues within Keap1 act as sensors for oxidative or electrophilic stress.[4][5] Modification of these cysteine residues leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression.[6][7] These genes encode for a variety of protective proteins, including enzymes involved in glutathione synthesis and recycling, as well as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of cysteine and its derivatives has been quantified in numerous studies. The following tables summarize key data from various experimental systems.

Radical Scavenging Activity

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of antioxidant assays, it represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.

| Compound | Assay | IC50 (µg/mL) | Reference(s) |

| N-Acetylcysteine (NAC) | DPPH | 22.68 ± 0.80 | [9] |

| Cysteine | ABTS | Varies | [10] |

| S-allyl-L-cysteine (SAC) | DPPH | 58.43 | [11] |

| S-allyl-L-cysteine (SAC) | ABTS | > Ascorbic Acid |

Note: IC50 values can vary significantly depending on the specific experimental conditions, including solvent, pH, and reaction time.

Modulation of Antioxidant Enzyme Activity

Supplementation with cysteine or its prodrug N-acetylcysteine (NAC) has been shown to enhance the activity of key antioxidant enzymes.

| Compound/Treatment | Enzyme | Effect | Cell/Tissue Type | Reference(s) |

| Cysteine Incubation | Glutathione Peroxidase (GPx) | Significantly higher activity compared to control. | Cardiomyocytes | [12] |

| Cysteine Incubation | Catalase (CAT) | No significant difference in activity compared to control. | Cardiomyocytes | [12] |

| N-Acetylcysteine (NAC) Treatment | Superoxide Dismutase (SOD) | Enhanced activity. | Neonatal Rat Hearts | |

| N-Acetylcysteine (NAC) Treatment | Glutathione Peroxidase (GPx) | Increased activity. | SARS-CoV-2 Infected Patients (Serum) | [6] |

| N-Acetylcysteine (NAC) Treatment | Glutathione Reductase (GR) | Restored activity. | SIEC02 Cells | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of this compound in the same solvent as the DPPH solution.

-

Reaction: Mix a defined volume of the this compound solution with a defined volume of the DPPH solution. A control containing the solvent instead of the antioxidant solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Methodology:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in the buffer.

-

Reaction: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.[10]

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Induce oxidative stress using a suitable agent (e.g., H₂O₂ or a pro-oxidant drug). Treat the cells with different concentrations of this compound for a specified duration before or during the induction of oxidative stress.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells with a serum-free medium or phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFH-DA (typically 5-20 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells with PBS to remove the excess probe.

-

Measurement: The fluorescence of DCF can be measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using a fluorescence microscope.

-

Data Analysis: The fluorescence intensity of the treated cells is compared to that of the untreated control and the positive control (cells with induced oxidative stress but without antioxidant treatment). The results are often expressed as a percentage of the control or as a fold change.[1]

Visualization of Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the central role of cysteine in modulating the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Caption: The Keap1-Nrf2 signaling pathway activated by cysteine.

Experimental Workflows

The following diagram outlines the typical workflow for assessing the antioxidant capacity of a compound using a cell-based ROS assay.

Caption: Experimental workflow for intracellular ROS measurement.

Conclusion

This compound is a potent antioxidant with a multifaceted mechanism of action that extends beyond direct radical scavenging. Its crucial role as a precursor for glutathione synthesis and its ability to modulate the Keap1-Nrf2 signaling pathway underscore its importance in maintaining cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of cysteine in combating oxidative stress-related diseases. Further research into the nuanced interactions of cysteine within complex biological systems will continue to unveil new avenues for its application in human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of cysteine mutations on the structural dynamics and functional impairment of SOD1: insights into the pathogenicity of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine effects on cellular glutathione peroxidase (GPx-1) activity under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-Translational Modification by Cysteine Protects Cu/Zn-Superoxide Dismutase From Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl Cysteine Restores the Diminished Activity of the Antioxidant Enzymatic System Caused by SARS-CoV-2 Infection: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

An In-depth Technical Guide: Cysteine Monohydrate as a Precursor for Glutathione Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a central role in antioxidant defense, detoxification, and cellular signaling.[1] The biosynthesis of GSH is a tightly regulated, two-step enzymatic process in which the availability of cysteine is the primary rate-limiting factor.[2][3][4] Consequently, strategies to augment intracellular cysteine levels are of significant interest for therapeutic interventions in a range of pathologies associated with oxidative stress and GSH deficiency. L-cysteine hydrochloride monohydrate is a stable, water-soluble form of L-cysteine, making it a preferred and reliable precursor for repleting cellular GSH pools in research and clinical applications.[3][5] This technical guide provides a comprehensive overview of the glutathione biosynthesis pathway, the role of cysteine monohydrate, quantitative data on its efficacy, and detailed experimental protocols for its study, serving as a critical resource for professionals in life sciences and drug development.

The Biochemical Pathway of Glutathione Synthesis

The de novo synthesis of glutathione occurs in the cytosol of all mammalian cells and involves two sequential, ATP-dependent enzymatic reactions.[1][6]

-

Step 1: Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a unique peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.[1][7] This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) (EC 6.3.2.2). GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC, ~73 kDa), which contains all the substrate binding sites, and a modifier or regulatory subunit (GCLM, ~31 kDa), which modulates the catalytic activity of GCLC.[1][2][8]

-

Step 2: Addition of Glycine: The dipeptide γ-glutamylcysteine is then combined with glycine to form glutathione. This second step is catalyzed by Glutathione Synthetase (GS) (EC 6.3.2.3), which also requires ATP for the reaction.[1][7]

The synthesis is tightly regulated, primarily by the availability of cysteine and through feedback inhibition of the GCL enzyme by glutathione itself.[4][6]

This compound: A Reliable Precursor for Synthesis

Direct supplementation with L-cysteine is often impractical due to its instability; it readily auto-oxidizes to the less soluble disulfide, L-cystine, particularly at neutral or alkaline pH.[3][6][9] High concentrations of free cysteine can also be toxic.[9] To overcome these limitations, more stable precursor molecules, or "prodrugs," are used to deliver cysteine to cells.

L-cysteine hydrochloride monohydrate is a salt form that is highly soluble in water and significantly more stable than free L-cysteine, especially in acidic solutions (pH 1.5-2.0).[5][10][11] Once dissolved and administered, it readily provides bioavailable L-cysteine for cellular uptake and incorporation into the GSH synthesis pathway.

Other commonly studied cysteine prodrugs include N-acetylcysteine (NAC), L-2-oxo-4-thiazolidine-carboxylate (OTC), and D-ribose-L-cysteine (RibCys).[12][13][14] While NAC is widely used, some evidence suggests that L-cysteine HCl may have a higher absorption rate.[15][16] The choice of precursor can depend on the specific application, desired pharmacokinetic profile, and experimental model.

Quantitative Data Presentation

The following tables summarize quantitative data from studies evaluating cysteine precursors and baseline thiol concentrations.

Table 1: Comparative Efficacy of Cysteine Prodrugs on Glutathione Levels

| Cysteine Precursor | Model System | Key Finding | Reference |

|---|---|---|---|

| N-acetylcysteine, OTC, Methionine, GSH | Protein-malnourished mice | All four prodrugs were similarly effective in restoring GSH levels in liver, lung, heart, and spleen. | [12] |

| 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (TCAs) | Rat hepatocytes (in vitro) | TCAs (at 1.0 mM) raised cellular GSH levels 1.2 to 2.1-fold relative to controls. | [17] |

| D-ribose-L-cysteine (RibCys) | Acetaminophen-induced hepatotoxicity mouse model | RibCys treatment resulted in a 100% survival rate compared to 17% in untreated controls. | [17] |

| PTCA, RibCys, CySSG | Dextran sodium sulfate (DSS) colitis mouse model | PTCA and RibCys significantly improved colonic lesions and normalized hepatic GSH levels that were depleted by colitis. |[14][18] |

Table 2: Enzyme Kinetics and Biological Concentrations

| Parameter | Value | Organism/Tissue | Reference |

|---|---|---|---|

| GCL Specific Activity | 9.7 +/- 1.7 nmol γ-GC synthesized/min/mg protein | Rat primary culture astrocytes | [19] |

| Thiol Concentration Range (Plasma) | 2.50–124.25 μM | Human Donors | [20] |

| Thiol Concentration Range (Urine) | 0–72.81 μM | Human Donors | [20] |

| Thiol Concentration Range (Saliva) | 0–4.25 μM | Human Donors |[20] |

Experimental Protocols

Detailed and robust experimental design is critical for accurately assessing the role of this compound in glutathione synthesis.

Protocol 1: Quantification of Total Glutathione (GSH + GSSG) by DTNB-Recycling Assay

This colorimetric assay, based on the method by Tietze, measures the continuous reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH, a reaction catalyzed by glutathione reductase (GR). The rate of formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.[21][22]

A. Sample Preparation:

-

Tissue: Weigh ~50 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold 5% (w/v) 5-Sulfosalicylic acid (SSA) or Metaphosphoric acid (MPA) to precipitate proteins.[21]

-

Cultured Cells: Wash cells with cold PBS, scrape, and lyse in a suitable volume of deproteination reagent.

-

Plasma/Blood: Collect samples in anticoagulant tubes. Add 4 volumes of 5% SSA to 1 volume of sample, vortex, and incubate on ice for 15 minutes.[21]

-

Centrifuge homogenates at 12,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble thiols, for immediate analysis or store at -80°C.

B. Reagents:

-

Assay Buffer: 100 mM sodium phosphate buffer with 5 mM EDTA, pH 7.5.

-

DTNB Solution: 6 mM DTNB in Assay Buffer.

-

NADPH Solution: 4 mg/mL NADPH in Assay Buffer (prepare fresh).

-

Glutathione Reductase (GR): 50 units/mL in Assay Buffer.

-

Standard: 10 mM Glutathione Disulfide (GSSG) stock in water. Prepare a serial dilution (e.g., 0.1 to 1 µM GSSG, which corresponds to 0.2 to 2 µM GSH equivalents) in the same deproteination reagent used for samples, then dilute to the final assay concentration with Assay Buffer.[21]

C. Assay Protocol (96-well plate format):

-

Add 10-20 µL of sample supernatant or standard to each well.

-

Add Assay Buffer to a final volume of 150 µL.

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of GR solution to each well.

-

Initiate the reaction by adding 25 µL of NADPH solution.

-

Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of change in absorbance (ΔA/min). The concentration of total glutathione in the sample is determined by comparing its rate to the standard curve.[22]

Protocol 2: Quantification of Oxidized Glutathione (GSSG)

To measure GSSG specifically, the reduced GSH in the sample must first be derivatized and removed.

-

Follow the sample preparation steps as in Protocol 1.

-

To 100 µL of the acid-soluble supernatant, add 2 µL of 2-vinylpyridine (2-VP) or 10 µL of 40 mM N-ethylmaleimide (NEM).[21][23]

-

Adjust the pH to 6-7 with triethanolamine.

-

Incubate at room temperature for 60 minutes to allow for the complete derivatization of GSH.

-

Proceed with the DTNB-recycling assay as described in Protocol 1. The resulting rate will be proportional only to the GSSG concentration.

Protocol 3: Measurement of Glutamate-Cysteine Ligase (GCL) Activity

GCL activity is determined by quantifying the rate of γ-glutamylcysteine (γ-GC) formation.

A. HPLC-based Method: [19]

-

Sample Preparation: Prepare cytosolic extracts from cells or tissues by homogenization in a non-denaturing buffer (e.g., Tris-HCl with protease inhibitors) followed by ultracentrifugation. Determine protein concentration using a BCA assay.

-

Reaction Mixture: In a microcentrifuge tube, combine 50 µL of cytosolic extract with a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 10 mM L-glutamate, 5 mM L-cysteine, and 5 mM ATP.

-

Reaction: Incubate at 37°C for 20-30 minutes.

-

Termination: Stop the reaction by adding an equal volume of 5% SSA. Centrifuge to pellet precipitated protein.

-

Analysis: Analyze the supernatant for γ-GC concentration using HPLC with electrochemical detection. The amount of γ-GC produced over time, normalized to the protein content, represents the GCL activity (e.g., nmol/min/mg protein).[19]

B. Coupled Colorimetric Method: [24] This method measures the inorganic phosphate (Pi) released from ATP hydrolysis during the GCL reaction.

-

Prepare samples and reaction mixture as above.

-

Stop the reaction at various time points.

-

Measure the concentration of Pi using a malachite green-based colorimetric assay.

-

GCL activity is calculated from the rate of Pi production.

Protocol 4: Measurement of Glutathione Synthetase (GS) Activity

GS activity is measured by quantifying the rate of GSH formation from γ-GC and glycine.

A. Coupled Spectrophotometric Assay: [1] This assay links the ADP produced in the GS reaction to the oxidation of NADH.

-

Sample Preparation: Prepare cytosolic extracts as described for the GCL assay.

-

Reaction Mixture: Prepare a reaction cocktail containing 100 mM Tris-HCl (pH 8.2), 50 mM KCl, 20 mM MgCl₂, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 mM ATP, 10 mM γ-glutamylcysteine, 10 mM glycine, and an excess of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Reaction: Add the cytosolic extract to the reaction mixture in a cuvette or 96-well plate.

-

Analysis: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is stoichiometrically linked to the GS activity.

-

Calculate GS activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and express as nmol of ADP produced per minute per mg of protein.[1]

Conclusion and Future Directions

L-cysteine hydrochloride monohydrate serves as a stable, soluble, and biologically effective precursor for the synthesis of glutathione. Its application is fundamental in studies investigating the mitigation of oxidative stress, the mechanisms of cellular detoxification, and the therapeutic potential of GSH replenishment in various disease models. A thorough understanding of the underlying biochemistry and the application of robust analytical methods are paramount for researchers and drug development professionals aiming to modulate this critical metabolic pathway.

Future research should continue to focus on the comparative pharmacokinetics of different cysteine prodrugs, the development of targeted delivery systems to enhance bioavailability in specific tissues like the brain, and the translation of preclinical findings into clinical applications for diseases characterized by compromised glutathione homeostasis.[13][25]

References

- 1. benchchem.com [benchchem.com]

- 2. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. himedialabs.com [himedialabs.com]

- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione - Wikipedia [en.wikipedia.org]

- 8. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. L-Cysteine hydrochloride monohydrate - CD Formulation [formulationbio.com]

- 12. Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione therapy: from prodrugs to genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mybiosource.com [mybiosource.com]

- 25. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Redox Chemistry of Cysteine Monohydrate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the redox chemistry of cysteine, a pivotal amino acid in cellular signaling, protein function, and antioxidant defense. It details the fundamental chemical transformations, quantitative properties, and the experimental methodologies employed to investigate these processes, offering valuable insights for professionals in life sciences and drug discovery.

Core Redox Chemistry of Cysteine

Cysteine is distinguished by its thiol (-SH) side chain, which is highly reactive and susceptible to a variety of oxidative post-translational modifications (PTMs).[1] The sulfur atom can exist in a wide range of oxidation states, from -2 in its reduced thiol form to +6.[2][3][4] This chemical versatility allows cysteine residues in proteins to function as molecular "switches," modulating protein structure, activity, and interactions in response to the cellular redox environment.[2][3][5]

The key oxidative modifications include:

-

Disulfide Bond (Cystine) Formation: The most common oxidation involves the reaction of two cysteine thiols to form a disulfide bond (-S-S-), creating a cystine residue. This reaction is reversible and crucial for stabilizing the tertiary and quaternary structures of many extracellular and secretory proteins.[6][7][8] The intracellular environment is generally reducing, keeping most cysteines in their thiol form.[7][9]

-

Sulfenic Acid (R-SOH): The initial two-electron oxidation of a cysteine thiolate anion (RS⁻) by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) forms a sulfenic acid.[9][10] This is often an unstable, transient intermediate but plays a direct role in the catalytic cycles of enzymes like peroxidases.[9]

-

Sulfinic Acid (R-SO₂H) and Sulfonic Acid (R-SO₃H): Further oxidation of sulfenic acid leads to the formation of sulfinic and then sulfonic acids.[9][11] While the conversion to sulfinic acid can, in some cases, be reversed by the enzyme sulfiredoxin, the formation of sulfonic acid is generally considered irreversible and can be a marker of severe oxidative stress.[2][3][11]

-

S-Nitrosylation and S-Glutathionylation: The thiol group can also react with reactive nitrogen species (RNS) to form S-nitrosothiols or with glutathione to form a mixed disulfide (S-glutathionylation), both of which are important regulatory modifications.[4][5]

The reactivity of a specific cysteine residue is modulated by its local microenvironment, particularly the pKa of its thiol group. A lower pKa favors the formation of the more nucleophilic thiolate anion (RS⁻), which reacts more readily with oxidants.[9]

Quantitative Data on Cysteine Redox Chemistry

The physicochemical properties of cysteine are fundamental to its redox behavior. The provided data are consensus values from multiple sources and can vary based on experimental conditions.

| Parameter | Value | Conditions / Notes | Source(s) |

| pKa of Thiol Group | ~8.3 - 8.5 | For free cysteine in solution. Can be significantly lower in proteins. | [12] |

| Cys/CySS Redox Potential (Eh) | ~ -80 mV | In human plasma, reflecting the extracellular environment. | [13] |

| Standard Oxidation Potential | +0.22 V | vs. Calomel Electrode at pH 8, from cyclic voltammetry. | [14] |

| Intramolecular Disulfide Formation Rate | ~10 s⁻¹ | Estimated rate constant. | [2] |

| Intermolecular Disulfide Formation Rate | ~10⁵ M⁻¹ s⁻¹ | Estimated rate constant. | [2] |

Role in Redox Signaling

Reactive oxygen species (ROS), once considered merely toxic byproducts of metabolism, are now recognized as critical second messengers in a multitude of signaling pathways.[4][9] Cysteine residues on signaling proteins act as ROS sensors.[9] The oxidation of a specific, reactive cysteine can induce a conformational change in a protein, altering its catalytic activity, its interaction with other proteins, or its subcellular localization.[2][4] This redox-dependent regulation is analogous to phosphorylation and is integral to cellular processes ranging from immune responses to cell proliferation and apoptosis.[2][3] For example, the activity of many protein tyrosine phosphatases (PTPs) is inhibited by the oxidation of a catalytic cysteine in their active site, providing a key regulatory layer for kinase signaling pathways.[5][9]

Experimental Protocols for Studying Cysteine Redox Chemistry

A variety of sophisticated techniques are required to detect and quantify the diverse and often transient nature of cysteine oxidative modifications.

Mass spectrometry (MS) is a powerful tool for identifying specific sites of cysteine oxidation on a proteome-wide scale.[15][16] Many methods employ a "tag-based reductive switch-labeling" strategy.[17]

Protocol: Isotope-Coded Affinity Tag (ICAT) for Quantifying Reversibly Oxidized Cysteines

This method allows for the relative quantification of oxidation states between two samples (e.g., control vs. treated).[2][3]

-

Protein Extraction & Lysis: Lyse cells in a buffer containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (IAM), to immediately block all free, reduced cysteine thiols. This step is critical to prevent post-lysis oxidation artifacts.[3][17]

-

Alkylation of Free Thiols: Incubate the lysate with the "light" (¹²C) version of the ICAT reagent for the control sample and the "heavy" (¹³C) version for the oxidant-treated sample. The ICAT reagent contains a thiol-reactive group (iodoacetamide), an isotopic linker, and a biotin affinity tag.[2][3][11] This step labels the initially reduced cysteines.

-

Reduction of Oxidized Cysteines: Treat the samples with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce all reversible oxidative modifications (e.g., disulfides, sulfenic acids).[11]

-

Labeling of Newly Reduced Thiols: Alkylate the newly exposed thiol groups. In the original OxICAT method, this step uses the opposite isotopic label. For general identification, a different alkylating agent is used.

-

Protein Digestion: Combine the "light" and "heavy" labeled samples and digest them into peptides using an enzyme like trypsin.

-

Affinity Purification: Enrich the biotin-labeled peptides using avidin affinity chromatography.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of a peptide in its "light" versus "heavy" form reveals the change in the oxidation state of its corresponding cysteine residue between the two samples. A higher heavy/light ratio indicates increased oxidation in the treated sample.[3]

CV is an electrochemical technique used to study the oxidation and reduction processes of a substance. It provides information on the redox potentials and the kinetics of electron transfer reactions.

Protocol: Analysis of Cysteine Oxidation

-

Electrochemical Cell Setup: Use a standard three-electrode system consisting of a working electrode (e.g., Glassy Carbon Electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

-

Supporting Electrolyte: Prepare a suitable supporting electrolyte, such as a 0.1 M phosphate buffer solution (PBS). The pH is a critical parameter, as the oxidation of cysteine is pH-dependent; a pH of 7.0-8.5 is often used.[12][14]

-

Sample Preparation: Prepare a stock solution of L-cysteine hydrochloride monohydrate in degassed, purified water. Dilute to the desired concentration range (e.g., 10 µM to 1 mM) in the supporting electrolyte.[14][18]

-

Voltammetric Scan: Apply a potential scan to the working electrode. A typical scan for cysteine oxidation might range from -0.2 V to +0.8 V vs. Ag/AgCl.[19][20]

-

Data Acquisition: Record the current response as a function of the applied potential. For cysteine, a distinct, irreversible oxidation peak will be observed, corresponding to the oxidation of the thiol group to a disulfide or other oxidized species.[14] The peak current will be linearly proportional to the cysteine concentration over a certain range, allowing for quantification.[14][18]

-

Parameter Optimization: The scan rate (e.g., 50 mV/s) and pH can be varied to investigate the mechanism of the electrochemical reaction (e.g., to determine if it is diffusion-controlled and proton-coupled).[14]

Implications for Drug Development

The redox state of cysteine residues can significantly impact drug pharmacology.[4][21]

-

Target Engagement: Many drugs, particularly in oncology, are designed to covalently bind to cysteine residues in the active sites of target proteins (e.g., EGFR inhibitors).[4] The oxidation state of the target cysteine can dramatically alter its nucleophilicity and, therefore, its ability to react with the drug, potentially leading to drug resistance.

-

Redox Modulation as a Therapeutic Strategy: Modulating the cellular redox environment can be a therapeutic strategy. Pro-oxidant drugs can selectively target cancer cells, which often have a compromised redox balance. Conversely, antioxidant therapies aim to protect against oxidative damage in various diseases.[22]

-

Drug Metabolism: Cysteine is a precursor to glutathione, a key molecule in phase II drug metabolism, where it is conjugated to xenobiotics for detoxification and excretion.[6]

A thorough understanding of the redox proteome and the specific cysteine residues sensitive to oxidation is crucial for designing more effective and selective therapeutics and for predicting patient response to treatment.[21][23]

References

- 1. mdpi.com [mdpi.com]

- 2. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]

- 5. Cysteines as Redox Molecular Switches and Targets of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cystine? [synapse.patsnap.com]

- 7. Cystine - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Orchestrating Redox Signaling Networks Through Regulatory Cysteine Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cysteine redox potential determines pro-inflammatory IL-1beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciensage.info [sciensage.info]

- 15. ROSics: chemistry and proteomics of cysteine modifications in redox biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Voltammetric Determination of Cysteine (2-amino-3-mercaptopropanoic acid, CySH) by Means of 4,4′-biphenol as a Homogeneous Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.igem.org [static.igem.org]

- 20. mdpi.com [mdpi.com]

- 21. Analysis of Cysteine Redox Post-Translational Modifications in Cell Biology and Drug Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Analysis of Cysteine Redox Post-Translational Modifications in Cell Biology and Drug Pharmacology | Springer Nature Experiments [experiments.springernature.com]

Cysteine Monohydrate in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of cysteine monohydrate in aqueous solutions. Understanding these core physicochemical properties is critical for the effective formulation, handling, and application of cysteine-containing solutions in research and pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Solubility of this compound

This compound's solubility in aqueous solutions is significantly influenced by both temperature and pH. As a zwitterionic amino acid, its solubility is lowest near its isoelectric point (pI ≈ 5.1) and increases substantially in more acidic or alkaline conditions.[1][2] The hydrochloride salt form of L-cysteine offers enhanced solubility compared to the free amino acid.[1]

Solubility in Water at Various Temperatures

| Temperature (°C) | Solubility of L-Cysteine ( g/100 mL) |

| 20 | 16.0[3] |

| 25 | 28.0[3] |

Table 1: Solubility of L-Cysteine in Water at Different Temperatures.

It has also been reported that L-cysteine hydrochloride monohydrate is highly soluble in water, with a value as high as 650 mg/mL at 20°C.[1][2] Another source indicates a solubility of 1 M at 20°C for L-cysteine hydrochloride monohydrate, which corresponds to approximately 175.6 g/L.

Influence of pH on Solubility

The pH of the aqueous solution is a critical determinant of this compound solubility. The protonation state of the amino and carboxyl groups, as well as the thiol side chain, dictates the molecule's net charge and its interaction with water molecules. Dissolving L-cysteine hydrochloride monohydrate in acidic (pH < 2) or alkaline (pH > 8) conditions significantly improves its solubility.[1][2]

While a comprehensive table for this compound is not available, data for the closely related L-cystine (the oxidized dimer of cysteine) clearly illustrates the pH-dependent solubility profile typical for such amino acids.

| pH | Solubility of L-Cystine (mol/dm³) |

| 1.00 | 0.02365 |

| 1.41 | 0.00617 |

| 1.93 | 0.00212 |

| 2.47 | 0.00116 |

| 4.16 | 0.00085 |

| 5.50 | 0.00084 |

| 7.00 | 0.00085 |

| 9.28 | 0.00087 |

Table 2: Experimentally determined solubilities of L-cystine in aqueous solutions without added salt at 25°C as a function of pH.[4] This table illustrates the general trend of amino acid solubility being lowest near the isoelectric point and increasing at more acidic or basic pH values.

Stability of this compound in Aqueous Solutions

The primary route of degradation for cysteine in aqueous solutions is oxidation, particularly the formation of the disulfide-linked dimer, L-cystine.[1][2] L-cystine is significantly less soluble than cysteine at neutral pH and can precipitate out of solution.[1] This oxidation is accelerated by several factors, including:

-

pH: The rate of oxidation increases at neutral to alkaline pH.[3][5] Cysteine is more stable in acidic solutions.[3][6]

-

Presence of Oxygen: Dissolved oxygen is a key oxidant.[1]

-

Metal Ions: Trace metal ions, such as copper (Cu²⁺), can catalyze the oxidation process.[7]

Degradation Pathways

The thiol group of cysteine is highly reactive and susceptible to oxidation. The initial and most common oxidation product is cystine. Further oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Cysteine Monohydrate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, playing a critical role in a multitude of physiological processes.[1] Its unique thiol group confers upon it a high degree of reactivity, making it a central player in protein structure, antioxidant defense, and the biosynthesis of essential biomolecules.[2][1] This technical guide provides an in-depth exploration of the biological functions of cysteine monohydrate in cellular metabolism, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers, scientists, and drug development professionals in their endeavors.

Core Biological Functions of Cysteine

Protein Synthesis and Structure

Cysteine is a proteinogenic amino acid, incorporated into polypeptide chains during translation, where it is coded by the UGU and UGC codons.[2] Its most prominent role in protein structure is the formation of disulfide bonds. The oxidation of the thiol groups of two cysteine residues forms a cystine bridge, which is crucial for the folding, stability, and function of many proteins, particularly those secreted into the oxidizing extracellular environment.[2][1] These disulfide bonds provide structural rigidity and resistance to proteolysis.[2]

Precursor to Essential Biomolecules

Cysteine serves as a critical precursor for the synthesis of several vital biomolecules:

-

Glutathione (GSH): This tripeptide (γ-glutamyl-cysteinyl-glycine) is the most abundant intracellular antioxidant.[2][3][4] The availability of cysteine is the rate-limiting step in its synthesis.[4] GSH plays a pivotal role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and conjugating to xenobiotics for their removal.[5]

-

Taurine: This aminosulfonic acid is synthesized from cysteine and is involved in various physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[6][7] The formation of taurine is a major pathway of cysteine metabolism in astroglial cells.[6]

-

Coenzyme A (CoA): Cysteine is a precursor for the synthesis of Coenzyme A, a vital molecule in the metabolism of carbohydrates, fats, and proteins through its role in the Krebs cycle and fatty acid synthesis and oxidation.[1][4]

-

Hydrogen Sulfide (H₂S): This gaseous signaling molecule, produced from cysteine by enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), is involved in vasodilation, neuromodulation, and cytoprotection.[4][8]

-

Iron-Sulfur (Fe-S) Clusters: Cysteine provides the sulfur atom for the biogenesis of iron-sulfur clusters, which are essential prosthetic groups in numerous proteins involved in electron transport, metabolic catalysis, and DNA repair.[2][9][10]

Antioxidant Defense and Redox Signaling

The thiol group of cysteine is a potent nucleophile and can undergo reversible oxidation-reduction reactions, making it a central component of the cell's antioxidant defense system.[11] Cysteine directly scavenges ROS and is a key component of the antioxidant enzyme systems, primarily through its role in glutathione.[3]

Furthermore, the reversible oxidation of cysteine residues in proteins acts as a molecular switch in redox signaling pathways.[12][13][14] This post-translational modification can alter a protein's conformation, activity, and interaction with other molecules, thereby regulating a wide range of cellular processes, including gene expression and signal transduction.[13][15]

Quantitative Data on Cysteine Metabolism

The concentration of cysteine and its metabolites is tightly regulated within cells and varies between different tissues and subcellular compartments.

| Metabolite | Concentration | Tissue/Cell Type | Subcellular Compartment | Reference |

| Cysteine | 20 - 100 nmol/g | Rat Liver | - | [16][17] |

| Cysteine | ~55 µM | Mouse Liver | Intracellular | [18] |

| Cysteine | ~30 µM | Rat Whole Blood | Intracellular | [18] |

| Cysteine | ~35 µM | Human Plasma | Extracellular | [18] |

| Cysteine | 177.5 ± 5.8 μM | Wild-Type Smooth Muscle Cells | Mitochondria | [19] |

| Cysteine | ~300 µM | Plant Cells | Cytosol | [3] |

| Glutathione | 1 - 10 mM | Various Cells | Intracellular | [18][20] |

| Glutathione | ~25 µM | Human Plasma | Extracellular | [18] |

Key Signaling Pathways Involving Cysteine

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its ubiquitination and proteasomal degradation. Cysteine residues within Keap1 act as sensors for oxidative or electrophilic stress. Modification of these cysteines leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis.

References

- 1. raybiotech.com [raybiotech.com]

- 2. In Vitro Studies of Cellular Iron-Sulfur Cluster Biosynthesis, Trafficking, and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytosolic cysteine in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Bacterial Approaches for Assembling Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for several cysteine transport mechanisms in the mitochondrial membranes of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Towards a metabolomic approach to investigate iron–sulfur cluster biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Analysis of Glutathione, Glutathione Disulfide, Cysteine, Homocysteine" by Nuran Ercal, Richard H. Mathews et al. [scholarsmine.mst.edu]

- 16. benchchem.com [benchchem.com]

- 17. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A fluorescent probe for intracellular cysteine overcoming the interference by glutathione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Properties of L-Cysteine Monohydrate: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine is a semi-essential amino acid with a pivotal role in various biological processes, including protein synthesis, detoxification, and metabolism. Its hydrochloride monohydrate form is a common and stable derivative utilized in the pharmaceutical and food industries. Accurate and efficient identification of L-cysteine hydrochloride monohydrate is crucial for quality control, formulation development, and research applications. This technical guide provides a comprehensive overview of the spectroscopic properties of L-cysteine hydrochloride monohydrate, offering a robust framework for its identification using multiple spectroscopic techniques. This document details experimental protocols and presents key quantitative data to aid researchers in their analytical endeavors.

Data Presentation: Spectroscopic Signatures

The following tables summarize the characteristic spectroscopic peaks for L-cysteine hydrochloride monohydrate obtained from Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Terahertz (THz) spectroscopy. These values represent the molecular fingerprint of the compound and are essential for its unambiguous identification.

Table 1: FTIR Spectroscopy Data for L-Cysteine Hydrochloride Monohydrate

| Wavenumber (cm⁻¹) | Assignment/Vibrational Mode | Reference |

| 3500-3000 (broad) | NH₃⁺ asymmetric stretch | [1] |

| 2611 | -SH (thiol) stretch | [1] |

| 1741 | C=O asymmetric stretch (carboxylate -COO⁻) | [1] |

| 1628 | NH₃⁺ asymmetric bending | [1] |

| 1573 | NH₃⁺ symmetric bending | [1] |

| 1520 | C=O symmetric stretch (carboxylate -COO⁻) | [1] |

| 616 | C-S stretch | [2] |

| 418 | Out-of-plane ring bending | [2] |

Table 2: Raman Spectroscopy Data for L-Cysteine Hydrochloride Monohydrate

| Raman Shift (cm⁻¹) | Assignment/Vibrational Mode | Reference |

| 2916 | CH₃ stretching vibrations from capping group (if modified) | [3] |

| 2570 | -SH (thiol) stretch | [3] |

| 1428 | CH₂ bending | |

| 1402 | CH₂ bending | |

| 941 | S-H bending | [3] |

| 825 | CO₂ wagging | |

| 678 | C-S stretch | [3] |

| 660 | C-S stretch | [3] |

| 639 | C-S stretch | [3] |

| 616 | C-S stretch | [3] |

| 529 | S-S stretch (gauche-gauche-trans conformer) | [3] |

| 512 | S-S stretch (gauche-gauche-gauche conformer) | [3] |

| 498 | S-S stretch | [3] |

Note: Some Raman peaks, particularly those related to S-S stretching, may indicate the presence of cystine, the oxidized dimer of cysteine.

Table 3: Terahertz Spectroscopy Data for L-Cysteine Hydrochloride Monohydrate

| Frequency (THz) | Assignment/Vibrational Mode | Reference |

| 1.15 | Absorption Peak | [4] |

| 1.76 | Absorption Peak | [4] |

| 2.40 | Absorption Peak | [4] |

Table 4: ¹H and ¹³C NMR Spectroscopy Data for L-Cysteine

| Nucleus | Chemical Shift (ppm) | Assignment | Solvent/Conditions | Reference |

| ¹H | 8.69 | -NH₂ (coordinated) | DMSO | [5] |

| ¹H | 8.52 | -NH₂ (free) | DMSO | [5] |

| ¹H | 4.21 | α-CH | DMSO | [5] |

| ¹H | 3.33 | β-CH₂ | DMSO | [5] |

| ¹H | 3.29 | β-CH₂ | DMSO | [5] |

| ¹³C | 175.486 | C=O | D₂O | [6] |

| ¹³C | 58.680 | α-CH | D₂O | [6] |

| ¹³C | 27.647 | β-CH₂ | D₂O | [6] |

Note: NMR data can be highly dependent on the solvent and pH. The provided data is for L-cysteine and its coordinated form, which can be indicative of the hydrochloride salt's behavior in solution.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following sections outline the key experimental protocols for the techniques cited.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid L-cysteine hydrochloride monohydrate.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of the L-cysteine hydrochloride monohydrate sample to a fine powder.

-

Add about 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample. Continue grinding until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of absorbance or transmittance.

-

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid L-cysteine hydrochloride monohydrate powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the ATR-FTIR spectrum over the desired wavenumber range.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid L-cysteine hydrochloride monohydrate.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline or powdered L-cysteine hydrochloride monohydrate sample onto a microscope slide or into a capillary tube.

-

-

Instrument Parameters:

-

Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm, 785 nm). The choice of laser wavelength may be critical to avoid fluorescence.

-

Set the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation.

-

Select an appropriate objective lens for focusing the laser onto the sample.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200 cm⁻¹).

-

Multiple scans may be accumulated to improve the signal-to-noise ratio.

-

Process the raw data to remove background fluorescence and cosmic rays if necessary.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹³C and ¹H NMR spectra of solid L-cysteine hydrochloride monohydrate.

Methodology: Cross-Polarization Magic-Angle Spinning (CP/MAS)

-

Sample Preparation:

-

Finely powder the L-cysteine hydrochloride monohydrate sample.

-

Pack the powdered sample into a zirconia rotor of an appropriate size (e.g., 4 mm).

-

-

Instrument Parameters:

-

Insert the rotor into the solid-state NMR probe.

-

Set the magic-angle spinning (MAS) speed to a rate sufficient to average out anisotropic interactions (typically >5 kHz).

-

For ¹³C NMR, employ a cross-polarization (CP) pulse sequence to enhance the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.

-

Optimize the contact time for the CP experiment to maximize signal intensity.

-

Apply high-power proton decoupling during ¹³C acquisition to remove ¹H-¹³C dipolar couplings.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) and process it with Fourier transformation to obtain the NMR spectrum.

-

Reference the chemical shifts to a standard compound (e.g., adamantane for ¹³C).

-

Visualization of Workflows and Logical Relationships

To further aid in the understanding of the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical approach to identifying cysteine monohydrate.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical process for the identification of this compound.

Conclusion

The identification of L-cysteine hydrochloride monohydrate can be reliably achieved through a multi-faceted spectroscopic approach. FTIR and Raman spectroscopy provide detailed information about the functional groups and molecular vibrations, while solid-state NMR elucidates the carbon framework and local chemical environments. Terahertz spectroscopy offers insights into the low-frequency vibrational modes related to the crystal lattice. By combining the data from these techniques and following standardized experimental protocols, researchers and drug development professionals can ensure the accurate and confident identification of this important amino acid derivative. This guide serves as a valuable resource for these analytical endeavors, promoting consistency and reliability in the characterization of L-cysteine hydrochloride monohydrate.

References

Cysteine monohydrate synthesis and purification methods for lab use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of L-Cysteine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

L-cysteine, a semi-essential sulfur-containing amino acid, is a critical component in pharmaceutical, food, and cosmetic industries.[1][2] Its thiol side chain is pivotal for protein structure, enzymatic reactions, and antioxidant activity, making it a valuable precursor for drug development and a key supplement in cell culture media.[3][4][5] This guide provides a comprehensive overview of common laboratory-scale synthesis and purification methods for L-cysteine, culminating in the stable, crystalline form of L-cysteine hydrochloride monohydrate.

Synthesis of L-Cysteine

Multiple pathways exist for the synthesis of L-cysteine, ranging from traditional extraction to modern biotechnological and electrochemical methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Reduction of L-Cystine

The most common laboratory and industrial approach for L-cysteine production is the reduction of L-cystine. L-cystine, the disulfide-linked dimer of cysteine, is readily available and more stable.

-

Traditional Hydrolysis and Reduction : Historically, L-cystine is extracted from keratin-rich sources like poultry feathers or hair through acid hydrolysis.[2][3][6] The extracted L-cystine is then reduced to L-cysteine. While effective, this method is often associated with environmental concerns due to the large amounts of acid required.[1]

-

Electrochemical Reduction : A cleaner and more controlled method is the electrochemical reduction of L-cystine.[7][8] This process involves dissolving L-cystine in an acidic solution (typically hydrochloric acid) and reducing it at a cathode in an electrolytic cell.[7][9] This method avoids the use of chemical reducing agents and minimizes waste, making it highly suitable for laboratory applications.[8][9]

Enzymatic and Fermentation Methods

Biotechnological approaches offer high specificity and can produce enantiomerically pure L-cysteine.

-

Enzymatic Synthesis : Specific enzymes can be used to synthesize L-cysteine from various precursors. For example, O-acetylserine sulfhydrase can produce L-cysteine from L-O-acetylserine and sodium hydrosulfide.[10] Another route involves using cysteine desulfhydrase for the reaction of β-chloro-L-alanine with a sulfide source.[11] These methods are highly efficient but may require specialized enzymes and careful control of reaction conditions.[10][11]

-

Fermentation : Genetically engineered microorganisms, such as E. coli or C. glutamicum, can be designed to overproduce L-cysteine.[1][2] This method is advantageous for large-scale production and for producing non-animal-derived cysteine.[2][3] While primarily industrial, principles of fermentation can be applied at the lab scale. The purification of L-cysteine from complex fermentation broths often requires downstream processing like ion-exchange chromatography.[12][13]

Chemical Synthesis

Direct chemical synthesis routes exist but are often more complex due to the need for racemic resolutions.[11] One such method involves the hydrolysis of substituted thiazolines to yield L-cysteine.[3]

Table 1: Comparison of L-Cysteine Synthesis Methods

| Method | Starting Materials | Key Reagents/Process | Typical Yield | Advantages | Disadvantages |

| Hydrolysis & Reduction | Keratin (feathers, hair) | Strong Acid (HCl), Chemical Reductant | 5-10% (from hair)[6] | Utilizes inexpensive raw materials. | Environmentally unfriendly, potential for impurities.[1] |

| Electrochemical Reduction | L-Cystine | Hydrochloric Acid, Electric Current | >90%[7] | High purity, clean process, good control.[8][9] | Requires specialized electrochemical cell. |

| Enzymatic Synthesis | L-O-acetylserine, Sodium Hydrosulfide | O-acetylserine sulfhydrase | ~94% (molar)[10] | High specificity, mild reaction conditions. | Enzyme cost and stability can be a factor.[1] |

| Fermentation | Glucose, Sulfur Source | Engineered Microorganisms | Variable (e.g., ~948 mg/L)[14] | Non-animal source, scalable.[2] | Complex purification from broth required.[1][12] |

Purification and Crystallization

Regardless of the synthesis method, the crude L-cysteine solution must be purified to remove by-products, unreacted starting materials, and inorganic salts. The most common and stable form for storage and use is L-cysteine hydrochloride monohydrate .[15]

Fractional Crystallization

This technique is highly effective for separating L-cysteine hydrochloride monohydrate from impurities like L-cystine and various salts. The method leverages differences in solubility at different temperatures. A common procedure involves:

-

Concentrating the acidic solution containing L-cysteine.

-

Holding the solution at a temperature of at least 20°C to crystallize less soluble impurities like L-cystine and sodium chloride.[12][16]

-

Filtering off these impurities.

-

Cooling the remaining solution to 10°C or lower (as low as -20°C) to induce the crystallization of the desired L-cysteine hydrochloride monohydrate.[12][13][16]

Ion-Exchange Chromatography

For complex mixtures such as fermentation broths, ion-exchange chromatography is a powerful purification tool. L-cysteine can be adsorbed onto a cation exchanger resin from the broth and subsequently eluted, effectively separating it from other components.[12][13]

Decolorization and Final Drying

-

Decolorization : The purified solution can be treated with activated carbon to remove colored impurities before the final crystallization step.[6][17]

-

Crystallization and Drying : The final step involves crystallizing the L-cysteine hydrochloride monohydrate from the cold, concentrated hydrochloric acid solution.[9][13] The resulting white crystals are then filtered and dried, often under vacuum.[17][18]

Table 2: Purification Parameters for L-Cysteine Hydrochloride Monohydrate

| Parameter | Condition | Purpose | Purity Outcome |

| Solvent | Aqueous Hydrochloric Acid (≥15%)[16] | Stabilizes cysteine, facilitates crystallization. | Forms the hydrochloride monohydrate salt.[15] |

| Impurity Removal Temp. | ≥ 20°C[12][16] | Crystallizes L-cystine and inorganic salts. | Removes key by-products before final crystallization. |

| Product Crystallization Temp. | ≤ 10°C (down to -20°C)[12][13][16] | Maximizes precipitation of L-cysteine HCl·H₂O. | High purity crystals (>90%) can be obtained.[12] |

| Adsorbent | Activated Carbon | Removes colored impurities. | Results in a clear solution for crystallization.[6] |

| Drying | Vacuum, 75-90°C[17][18] | Removes residual solvent and moisture. | Yields stable, crystalline final product. |

Experimental Protocols

Protocol 1: Electrochemical Synthesis of L-Cysteine Hydrochloride Monohydrate

This protocol describes the reduction of L-cystine in an electrolytic cell.

Materials and Equipment:

-

L-Cystine

-

Hydrochloric Acid (HCl), concentrated and 0.5-2M solutions[9]

-

Electrolytic cell with separate anode and cathode compartments (divided by a cation-selective membrane)[7]

-

Anode: DSA (Dimensionally Stable Anode) or Platinum-plated Titanium[7][9]

-

DC Power Supply

-

Stir plate and magnetic stir bar

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Prepare Catholyte : In the cathode chamber, prepare a saturated solution of L-cystine in 0.5-2M HCl. Ensure the solution is continuously stirred.[9]

-